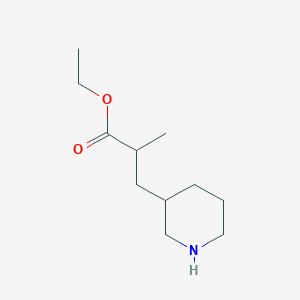

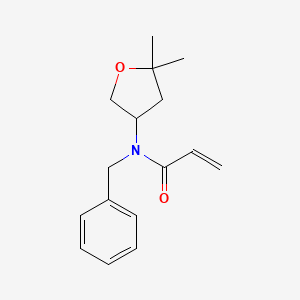

![molecular formula C14H18N4O B2711301 1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine CAS No. 50677-34-4](/img/structure/B2711301.png)

1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The yield of the synthesis process can be as high as 92% .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Aplicaciones Científicas De Investigación

Tuberculostatic Activity

1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine derivatives have been investigated for their tuberculostatic activity. One study synthesized various derivatives and tested them in vitro, finding minimum inhibiting concentrations (MIC) within 25 - 100 mg/ml (Foks et al., 2004).

Antibacterial, Antifungal, and Anticancer Activities

A range of derivatives was synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. Significant activities against these targets were observed in some compounds, indicating potential medical applications (Sharma et al., 2014).

Anticonvulsant Activity

These derivatives have been studied for their anticonvulsant properties. A series of compounds were synthesized and tested against maximal electroshock (MES) seizure methods. Certain compounds showed significant anticonvulsant activity without neurotoxic effects at administered doses (Harish et al., 2014).

Antioxidant Activity

This compound derivatives were also screened for their antioxidant activity. The study showed that these compounds possess varying degrees of antioxidant activity, indicating their potential use in combating oxidative stress-related diseases (Mallesha et al., 2014).

Antimicrobial Agents

Several derivatives were synthesized and characterized for their potential as antimicrobial agents. They exhibited moderate to good activities against various bacterial and fungal strains, demonstrating their possible use in combating microbial infections (Jadhav et al., 2017).

Crystal Structure and Computational Studies

The crystal structure of these compounds was studied, providing insights into their molecular arrangement and interactions. Computational studies, such as density functional theory (DFT) calculations, have been employed to further understand their reactive sites and stability (Kumara et al., 2017).

Mecanismo De Acción

Target of Action

It is known that oxadiazole derivatives, which include this compound, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It is known that oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . This property might play a role in the interaction of the compound with its targets.

Biochemical Pathways

Given the anti-infective activities of oxadiazole derivatives, it can be inferred that the compound may interfere with the biochemical pathways of the infectious agents, leading to their inhibition or destruction .

Pharmacokinetics

In silico results of some oxadiazole derivatives indicated that they agree to the lipinski rules of five and theoretically present a positive oral bioavailability .

Result of Action

Given the anti-infective activities of oxadiazole derivatives, it can be inferred that the compound may lead to the inhibition or destruction of infectious agents at the molecular and cellular levels .

Propiedades

IUPAC Name |

2-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c1-17-7-9-18(10-8-17)11-13-15-16-14(19-13)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKLOWDBOXMTTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49647383 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/no-structure.png)

![2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde](/img/structure/B2711226.png)

![3-isobutyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2711227.png)

![N-[4-[2-ethylsulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2711231.png)

![(1R,5S)-N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2711232.png)

![{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B2711236.png)

![(5-Methyl-1,2-oxazol-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2711239.png)